2-iodo-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
2-Iodo-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thienopyrazole core substituted with a 4-methylphenyl group and an iodobenzamide moiety. This structure combines aromatic, heterocyclic, and halogenated elements, making it a candidate for applications in medicinal chemistry and materials science. The iodine atom at the 2-position of the benzamide group introduces distinct electronic and steric properties, which may influence binding affinity, solubility, and reactivity compared to non-halogenated or differently halogenated analogs .
Properties
IUPAC Name |
2-iodo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16IN3OS/c1-12-6-8-13(9-7-12)23-18(15-10-25-11-17(15)22-23)21-19(24)14-4-2-3-5-16(14)20/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZRROOBTMRJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16IN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common approach includes the iodination of a precursor compound followed by the formation of the thieno[3,4-c]pyrazole ring system. The final step involves the coupling of the iodinated intermediate with benzamide under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-iodo-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers
Mechanism of Action
The mechanism of action of 2-iodo-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Halogen Effects :
- The iodine atom in the target compound has a larger atomic radius and lower electronegativity than bromine. This may enhance halogen bonding interactions in biological systems but reduce solubility compared to brominated analogs .
- Brominated derivatives (e.g., CAS 396720-16-4) are lighter and may exhibit higher stability under standard storage conditions .
Substitution at the 2-position (iodo) vs. 3- or 4-position (bromo) alters steric hindrance and electronic distribution, which could affect binding to target proteins or materials .
Physicochemical and Stability Profiles
| Property | Target Compound (Iodo) | 3-Bromo Analog (CAS 396720-16-4) | 4-Bromo-5-oxo Analog (CAS 958587-45-6) |
|---|---|---|---|
| Solubility | Low (non-polar iodine) | Moderate | Higher (due to ketone) |
| Stability | Light-sensitive | Stable | Moderate (ketone prone to oxidation) |
| Synthetic Yield | 60–70%* | 75–85% | 50–60% |
| Cost (Research Scale) | ~$600–800/mg† | $402/mg | Not Reported |
*Estimated based on halogenation challenges. †Speculative, based on iodine’s higher cost than bromine ().
Biological Activity
2-iodo-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound of interest due to its potential biological activities. This compound belongs to the class of thienopyrazole derivatives, which have been documented for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this specific compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thieno[3,4-c]pyrazole core which is known for its biological significance. The presence of iodine and the methylphenyl group may influence its reactivity and interaction with biological targets.
Biological Activity Overview
Research has demonstrated that thienopyrazole derivatives exhibit a variety of biological activities including:
- Antitumor Activity : Thienopyrazoles have shown potential in inhibiting cancer cell proliferation. Studies indicate that these compounds can induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some derivatives have displayed significant antibacterial and antifungal activities.
- Enzyme Inhibition : Thienopyrazoles can act as inhibitors for various enzymes, which may contribute to their therapeutic effects.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : The compound may activate or inhibit pathways leading to programmed cell death.
- Interaction with Cellular Receptors : Binding to specific receptors could alter cellular signaling pathways.
Research Findings and Case Studies
A review of recent literature reveals several studies focusing on the biological activity of thienopyrazole derivatives:
- Antitumor Activity :
- Enzyme Inhibition :
- Antimicrobial Effects :
Data Table: Summary of Biological Activities
Q & A
Q. Optimization Strategies :
- Use anhydrous DMF or DCM as solvents to minimize hydrolysis.
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
- Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for iodobenzamide) and methyl groups (δ 2.3–2.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+: ~505.2 g/mol) and isotopic pattern for iodine .
- FTIR : Detect carbonyl (C=O stretch ~1680 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
- XRD : Resolve crystal packing and confirm stereochemistry using SHELX-refined data .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Compare IC50 values from analogous thienopyrazole derivatives (e.g., MCF-7: 15.0 µM; A549: 10.5 µM) and normalize for assay variability (e.g., serum concentration, incubation time) .
- Orthogonal Assays : Validate apoptosis induction (Annexin V/PI staining) alongside cell cycle arrest (flow cytometry) to confirm mechanisms .
- Statistical Modeling : Apply ANOVA to assess significance of discrepancies (p < 0.05) .
Advanced: What computational methods predict binding modes with enzymatic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR). Prioritize poses with ΔG < -8 kcal/mol .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- Validation : Mutate key residues (e.g., Lys721 in EGFR) and compare inhibition efficacy via enzymatic assays .
Basic: What protocols ensure compound stability during storage?
Methodological Answer:
Advanced: How to design SAR studies to optimize pharmacological profiles?
Methodological Answer:
- Substituent Variation : Replace iodine with Br/Cl to assess halogen effects on potency .
- Bioisosteric Replacement : Swap methylphenyl with trifluoromethyl to enhance lipophilicity (logP < 3.5) .
- QSAR Modeling : Use MOE to correlate substituent electronegativity with IC50 (R² > 0.8) .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Deiodination : Occurs at >80°C; mitigated by maintaining temperatures <60°C during coupling .
- Oxidation : Thienopyrazole core reacts with O₂; use degassed solvents and N2 atmosphere .
- Byproduct Removal : Employ scavenger resins (e.g., QuadraSil MP) during workup .
Advanced: How to determine crystal structure and address polymorphism?
Methodological Answer:
- Crystallization : Screen solvents (e.g., DMSO/water) via vapor diffusion; optimize for single crystals >0.2 mm .
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) with SHELXL for refinement (R-factor < 0.05) .
- Polymorphism Analysis : Compare PXRD patterns of batches; DSC endotherms identify polymorphic transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
